4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
This compound is a heterocyclic benzamide derivative featuring a fused thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido) and a phenyl ring at position 2. The benzamide moiety is further substituted with a nitro group at position 3 and a chlorine atom at position 3. Its molecular formula is C₂₀H₁₅ClN₄O₅S, with a monoisotopic mass of 460.0608 g/mol .
Properties
IUPAC Name |
4-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c19-14-7-6-11(8-16(14)23(25)26)18(24)20-17-13-9-29(27,28)10-15(13)21-22(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTKIUNSQHKQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is with a molecular weight of approximately 432.84 g/mol. The compound features a thieno[3,4-c]pyrazole core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.84 g/mol |
| IUPAC Name | 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |
| CAS Number | 681265-99-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds similar to 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide. Research indicates that these compounds exhibit significant inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Case Study:
A study evaluating the structure–activity relationship (SAR) of pyrazole derivatives demonstrated that modifications in the thieno ring enhance cytotoxicity against breast cancer cells (MCF-7) . The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism through which these compounds may modulate inflammatory responses .
Mechanism of Action:
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammatory processes.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]Pyrazole Core: Using appropriate precursors under controlled conditions.
- Functionalization: Introduction of the nitrobenzamide and chloro groups to enhance biological activity.
SAR Insights:
Research indicates that modifications at the nitrogen and sulfur positions can significantly affect biological potency. For instance, substituents that enhance electron density on the aromatic rings improve binding affinity to target proteins .
Comparison with Similar Compounds
Structural analogs and their properties are discussed below, with emphasis on synthesis, physicochemical characteristics, and functional group variations.
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide backbone but lack the fused thiophene-sulfone system. Key comparisons:
Key Differences :
- Core Structure: The target compound’s thieno[3,4-c]pyrazole core incorporates a sulfur atom and sulfone group, absent in 3a–3p. This likely increases dipole moments and metabolic stability .
- Substituents: The nitro group in the target compound’s benzamide moiety contrasts with the cyano and methyl groups in 3a–3p.
- Synthesis: Compounds 3a–3p were synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71%.
Thieno[3,4-c]Pyrazole Derivatives ()
describes 4-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, a structural isomer of the target compound. Differences include:
- Substituents : The 2,4-dimethylphenyl group in ’s compound vs. the unsubstituted phenyl in the target. Methyl groups may enhance lipophilicity, affecting membrane permeability .
- Biological Activity: notes that thieno[3,4-c]pyrazol-3-yl acetamides act as autotaxin inhibitors. The target’s benzamide group may alter binding affinity compared to acetamide derivatives, though specific data is unavailable .
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs in exhibit MPs of 123–183°C, influenced by substituent polarity. The target compound’s sulfone group may elevate its MP beyond this range, but experimental data is needed .
- Spectroscopy: ¹H-NMR: The target’s thieno[3,4-c]pyrazole core would show distinct aromatic proton shifts (e.g., δ 7.5–8.1 ppm for benzamide protons) compared to 3a–3p (δ 7.2–7.6 ppm for pyrazole protons) . Mass Spectrometry: The target’s molecular ion ([M+H]⁺) at m/z 461.06 (calculated) differs from 3a ([M+H]⁺ = 403.1) due to the sulfone and nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
